

Mercury-195: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mercury-195**

Cat. No.: **B1202985**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the health and safety considerations for the radionuclide **Mercury-195** (^{195}Hg). This document is intended for use by professionals in research, science, and drug development who may work with or encounter this isotope. It consolidates key data, outlines safety protocols, and provides visual representations of critical workflows to ensure safe handling and use.

Physical and Radiological Properties

Mercury-195 is a radioactive isotope of mercury that is not naturally occurring. It is of particular interest in nuclear medicine as the parent isotope in the $^{195}\text{m}\text{Hg}/^{195}\text{m}\text{Au}$ generator system, which produces the short-lived Gold-195m for diagnostic imaging. A thorough understanding of its physical and radiological characteristics is fundamental to its safe handling.

Summary of Physical and Radiological Data

The key physical and radiological properties of **Mercury-195** are summarized in the table below for easy reference.

Property	Value
Half-life (T _{1/2})	10.53 hours [1]
Decay Mode	Electron Capture (EC), Positron Emission (β+) [1]
Decay Energy	1.554 MeV [1]
Daughter Nuclide	Gold-195 (¹⁹⁵ Au) [1]
Specific Activity	5.676 × 10 ¹⁶ Bq/g [1]
Nuclear Spin and Parity	1/2- [1]
Gamma Ray Energies (Intensity)	Data not explicitly available in search results
Specific Gamma-Ray Constant	Data not explicitly available in search results
Half-Value Layer (HVL) in Lead	Data not explicitly available in search results

Health and Safety Considerations

The primary hazards associated with **Mercury-195** are external exposure to gamma radiation and internal exposure from inhalation or ingestion. As with all radioactive materials, the principle of ALARA (As Low As Reasonably Achievable) must be strictly adhered to. This involves minimizing exposure time, maximizing distance from the source, and using appropriate shielding.

Dosimetry and Exposure Limits

Regulatory agencies have established annual limits on intake (ALIs) and derived air concentrations (DACs) for radionuclides to control occupational exposure.

Chemical Form	Route of Intake	Annual Limit on Intake (ALI) (μCi)	Derived Air Concentration (DAC) (μCi/ml)
Vapor	Inhalation	3,000	1 × 10 ⁻⁵
Organic Compounds	Inhalation	2,000	5 × 10 ⁻⁶

Note: These values are based on regulatory documents and may vary. Always consult your institution's Radiation Safety Officer (RSO) and the latest regulations.

Shielding

While specific half-value layer data for **Mercury-195** was not found in the search results, lead is an effective shielding material for the gamma radiation emitted during its decay. The required thickness of shielding will depend on the activity of the source and the dose rate. All work with significant quantities of **Mercury-195** should be performed in a shielded hot cell or behind appropriate lead shielding.

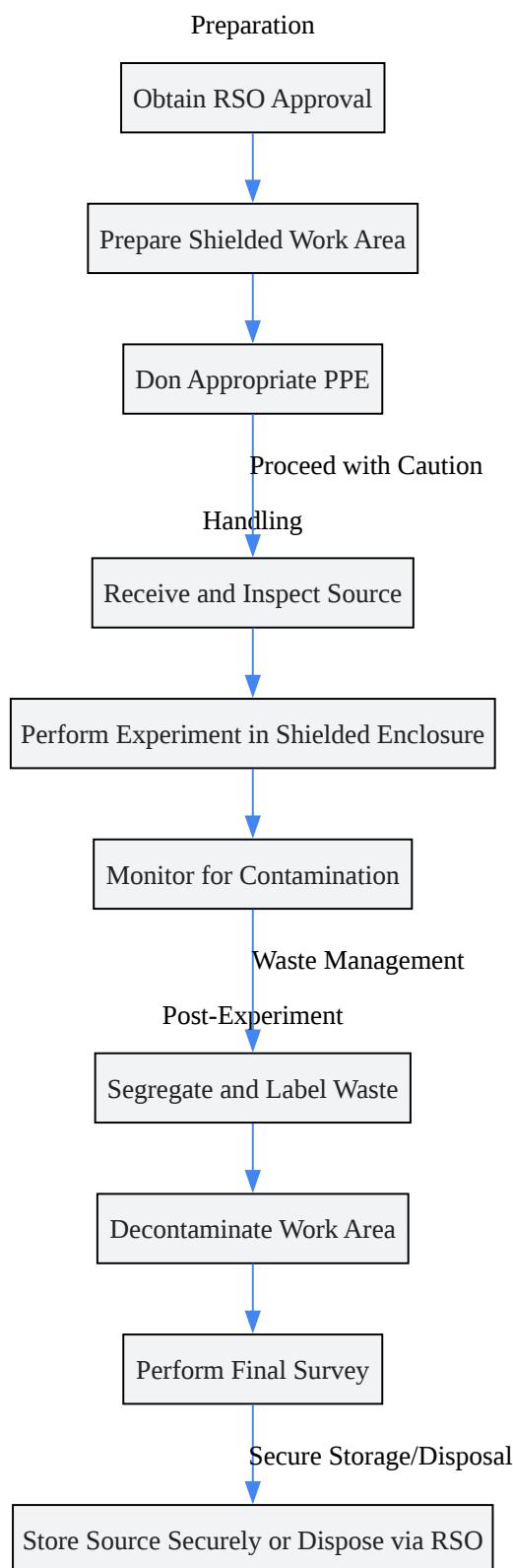
Personal Protective Equipment (PPE)

When handling **Mercury-195**, appropriate PPE is mandatory to prevent external and internal contamination.

- Lab Coat: To protect personal clothing.
- Disposable Gloves: To be changed frequently, especially if contamination is suspected.
- Safety Glasses: To protect the eyes from splashes.
- Dosimetry: Whole-body and ring dosimeters to monitor radiation exposure.

Contamination Control

Strict contamination control procedures are essential to prevent the spread of **Mercury-195**.


- Designated Work Areas: All work with **Mercury-195** should be conducted in a designated and properly labeled radioactive materials area.
- Surveying: Regular surveys of the work area, hands, and clothing should be performed with a suitable radiation detection instrument (e.g., a Geiger-Müller counter).
- Wipe Tests: Regular wipe tests of surfaces should be conducted to detect removable contamination.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, the following provides a general framework for handling **Mercury-195** in a laboratory setting.

General Laboratory Workflow

The following diagram illustrates a general workflow for handling **Mercury-195** in a research setting, emphasizing key safety checkpoints.

[Click to download full resolution via product page](#)**General Laboratory Workflow for Mercury-195.**

Source Leak Testing

Sealed sources of **Mercury-195** must be leak-tested upon receipt and at regular intervals as specified by regulations. A dry wipe test is a common method.

Methodology:

- Prepare a wipe (e.g., filter paper) and a clean, labeled container.
- Wearing gloves, wipe the external surface of the sealed source or its immediate container.
- Place the wipe in the labeled container.
- Analyze the wipe for removable contamination using a sensitive radiation detector (e.g., a gamma counter).
- Record the results and report any leakage to the RSO immediately.

Biological Effects and Toxicology

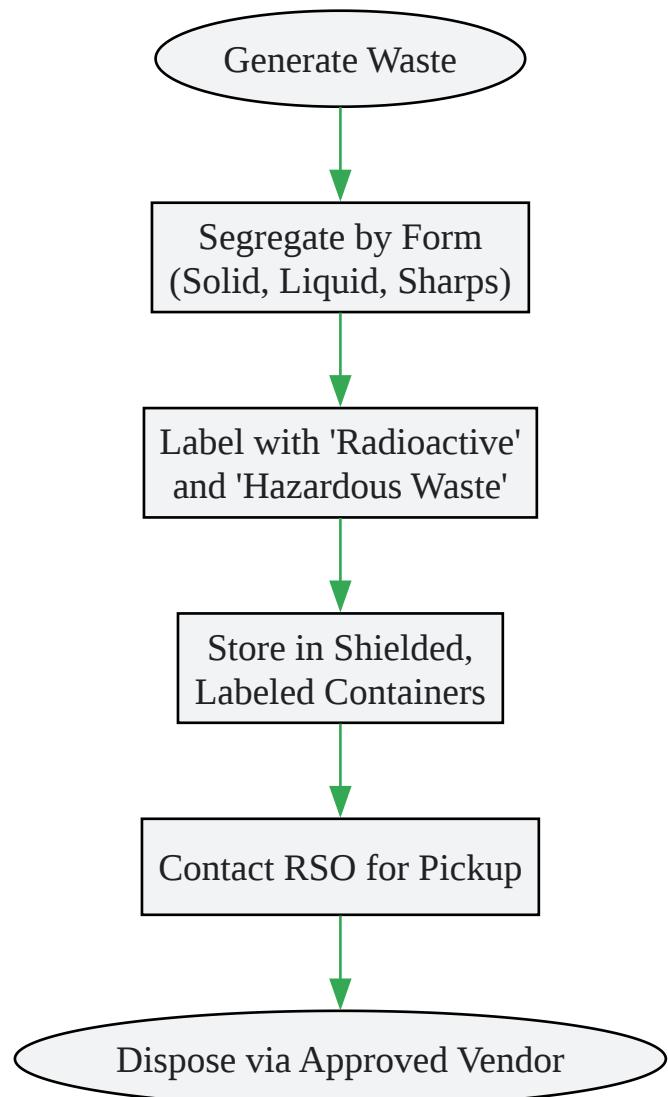
While the primary radiological hazard of **Mercury-195** is from its decay, it is also a heavy metal with inherent chemical toxicity. The biological effects of mercury are well-documented and can be severe.

Toxicological Profile

Mercury and its compounds are toxic and can affect the central nervous system, kidneys, and liver.^{[2][3]} The chemical form of mercury influences its absorption, distribution, and toxicity.^[3] Both inorganic and organic mercury compounds pose significant health risks.^[2]

Due to the lack of specific studies on the biological signaling pathways directly affected by **Mercury-195**, a generalized diagram of mercury's cellular uptake and potential toxic mechanisms is provided below. This is a logical representation and not based on specific experimental data for ^{195}Hg .

[Click to download full resolution via product page](#)


Conceptual Diagram of Mercury's Cellular Effects.

Waste Management

Radioactive waste containing **Mercury-195** must be managed as both a radioactive and a hazardous chemical waste.

Waste Segregation and Disposal

All waste contaminated with **Mercury-195** must be segregated from non-radioactive waste. A logical workflow for waste management is presented below.

[Click to download full resolution via product page](#)

Waste Management Workflow for **Mercury-195**.

Disposal Protocol:

- Segregation: Separate waste into solid, liquid, and sharps.
- Labeling: All waste containers must be clearly labeled with the radionuclide (^{195}Hg), activity, date, and the chemical hazard symbol for mercury.
- Storage: Store waste in a designated, shielded, and secure area.

- Disposal: Contact your institution's RSO for proper disposal procedures. Do not dispose of **Mercury-195** waste via standard laboratory drains or trash.

Conclusion

Mercury-195 is a valuable radionuclide for research and medical applications, but its handling requires strict adherence to safety protocols due to its radioactive and chemical hazards. This guide provides a foundational understanding of the necessary health and safety considerations. Researchers, scientists, and drug development professionals must always consult with their institution's Radiation Safety Officer and refer to the latest regulatory guidelines to ensure a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury-195 - isotopic data and properties [chemlin.org]
- 2. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Mercury-195: A Comprehensive Technical Guide to Health and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202985#health-and-safety-considerations-for-mercury-195>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com